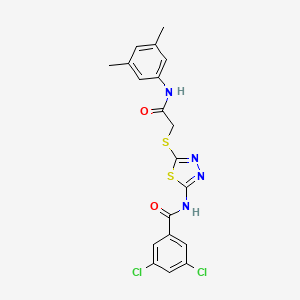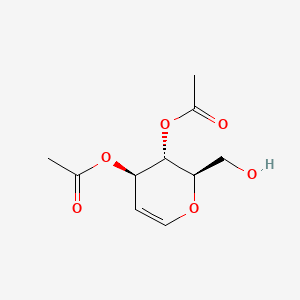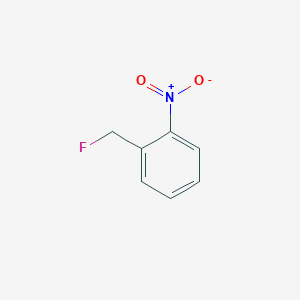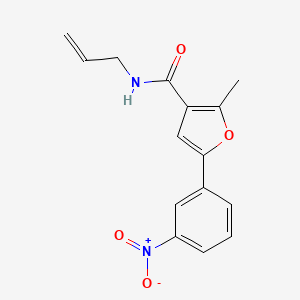![molecular formula C25H20FN3O4 B2859278 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 1903606-37-0](/img/structure/B2859278.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic compound known for its diverse applications in fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzo[f][1,4]oxazepin core and an isoxazole moiety, making it a subject of interest for researchers due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibitanticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is known that similar compounds inhibitprotoporphyrinogen oxidase (protox) . This inhibition leads to the accumulation of porphyrins, which have a photosensitizing action that enhances peroxidation of membrane lipids, leading to irreversible damage to the membrane function and structure .
Biochemical Pathways
The compound likely affects the protoporphyrinogen oxidase pathway . This pathway is involved in the biosynthesis of heme, a vital component of various proteins including hemoglobin. Inhibition of this pathway disrupts heme production, leading to the accumulation of porphyrins and subsequent damage to cell membranes .
Result of Action
The result of the compound’s action is likely to be cellular damage due to the accumulation of porphyrins and the subsequent peroxidation of membrane lipids . This could potentially lead to the death of the targeted cells, which may explain the observed anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multiple steps, including the synthesis of the benzo[f][1,4]oxazepin intermediate and the benzo[c]isoxazole intermediate. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[f][1,4]oxazepin ring via intramolecular cyclization.
Nucleophilic Substitution: Introduction of the fluoro group and other substituents through nucleophilic substitution reactions.
Coupling Reactions: Formation of the final compound through coupling of the intermediates under specific reaction conditions.
Industrial Production Methods: Industrial production methods often scale up these reactions using batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Process optimization is crucial for ensuring consistent quality and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution Reactions: The fluorine atom and other substituents can be replaced under suitable conditions.
Common Reagents and Conditions Used:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or alcohols, typically under mild conditions.
Major Products Formed: Products vary depending on the reaction conditions but may include hydroxyl derivatives, substituted benzo[c]isoxazole compounds, and various oxidized products.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules due to its diverse functional groups, facilitating various chemical transformations.
Biology: In biological research, it is studied for its potential role as an enzyme inhibitor, possibly affecting biochemical pathways involved in disease processes.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective properties, given its unique structural features and biological activity.
Industry: In industrial applications, it might be used as a building block in the synthesis of advanced materials or specialty chemicals, leveraging its stability and reactivity.
Comparison with Similar Compounds
N-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide: A structurally similar compound with a benzo[d]imidazole moiety.
N-(2-(2-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide: Another related compound featuring a pyrrolo[3,4-b]quinoline core.
Uniqueness: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide stands out due to the presence of the 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin structure, which imparts unique chemical and biological properties not found in its analogs. This uniqueness allows for specific interactions with biological targets, potentially offering distinct therapeutic advantages.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O4/c26-19-7-9-22-18(12-19)14-29(23(30)15-32-22)11-10-27-25(31)17-6-8-21-20(13-17)24(33-28-21)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIWKNTAUVHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2859197.png)
![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2859201.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol](/img/structure/B2859202.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2859205.png)

![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2859212.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2859215.png)
